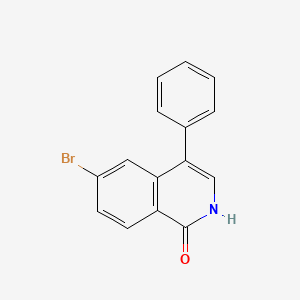

6-Bromo-4-phenylisoquinolin-1(2H)-one

Description

6-Bromo-4-phenylisoquinolin-1(2H)-one is a brominated isoquinolinone derivative characterized by a bicyclic aromatic framework with a ketone group at position 1, a phenyl substituent at position 4, and a bromine atom at position 4. This compound belongs to the isoquinolinone family, which is known for its diverse pharmacological and material science applications due to its rigid planar structure and capacity for hydrogen bonding .

Properties

Molecular Formula |

C15H10BrNO |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

6-bromo-4-phenyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-12-13(8-11)14(9-17-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |

InChI Key |

OEJPSWZUOIFZQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-phenylisoquinolin-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylisoquinoline and brominating agents.

Bromination: The bromination of 4-phenylisoquinoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.

Cyclization: The brominated intermediate undergoes cyclization to form the desired 6-Bromo-4-phenylisoquinolin-1(2H)-one. This step may involve the use of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for 6-Bromo-4-phenylisoquinolin-1(2H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cyclization and Condensation: The isoquinoline core can undergo cyclization and condensation reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substituted Isoquinolines: Various substituted isoquinolines can be synthesized by introducing different functional groups at the 6th position.

Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield different oxidation states and derivatives of the compound.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: 6-Bromo-4-phenylisoquinolin-1(2H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules.

Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine:

Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Drug Development: It serves as a scaffold for the development of novel therapeutic agents.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of 6-Bromo-4-phenylisoquinolin-1(2H)-one depends on its specific application. In pharmacological studies, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and phenyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Electronic Effects: Bromine at position 6 (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to bromine at position 4 (e.g., 4-Bromo-5-hydroxyisoquinolin-1(2H)-one) due to differences in resonance stabilization .

- Hydrogen Bonding Capacity: The hydroxyl group in 4-Bromo-5-hydroxyisoquinolin-1(2H)-one enables stronger intermolecular hydrogen bonding compared to non-hydroxylated analogs, influencing crystallization behavior .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-4-phenylisoquinolin-1(2H)-one, and how are key intermediates purified?

- Methodological Answer : A widely used route involves cyclization of brominated precursors followed by Suzuki-Miyaura coupling to introduce the phenyl group. For example, intermediates like 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (similar to CAS 147497-32-3 in ) can be synthesized via Friedel-Crafts acylation, with bromination at the 6-position using N-bromosuccinimide (NBS) in dichloromethane. Purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20). Microwave-assisted synthesis (e.g., 360 W for 5 minutes with InCl₃ catalyst, as in ) reduces reaction times and improves yields .

Q. Which spectroscopic techniques are critical for characterizing 6-Bromo-4-phenylisoquinolin-1(2H)-one, and what key spectral features should researchers analyze?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the isoquinolinone scaffold via aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbon (δ ~165 ppm). Bromine substitution causes deshielding of adjacent protons (e.g., H-5 and H-7 in the isoquinoline ring).

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 300–302 for Br isotopes) and purity (>95% by area normalization).

- X-ray crystallography (if crystalline): Resolve dihedral angles between aromatic rings (e.g., 57.84° between quinolyl and benzene moieties, as in ) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (CH₂Cl₂). For biological assays, use co-solvents like ethanol (≤5% v/v) to avoid precipitation. Stability testing should include pH 3–9 buffers and temperatures from 4°C to 40°C, with HPLC monitoring over 72 hours .

Q. How is purity assessed, and what thresholds are acceptable for research-grade material?

- Methodological Answer : Purity is quantified via HPLC (>97% by peak area) or GC (>95% for volatile derivatives). Impurities include unreacted brominated precursors (detectable at m/z 230–250 in LC-MS). Reputable suppliers (e.g., Kanto Reagents in –3) specify >97.0% purity by HLC (high-performance liquid chromatography) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., InCl₃, FeCl₃) at 10–20 mol% to accelerate cyclization ().

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes vs. 48% in 24 hours under conventional heating) .

- Solvent selection : Use toluene for high-temperature reactions or DMF for coupling steps.

Q. How should researchers resolve contradictions in spectral data, such as unexpected NMR shifts?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons. For example, NOESY can confirm spatial proximity of H-6 and the bromine substituent.

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals.

- X-ray validation : Compare experimental dihedral angles with computational models (e.g., DFT calculations at B3LYP/6-31G* level) .

Q. What strategies validate crystallographic data against computational structural predictions?

- Methodological Answer :

- Overlay analysis : Compare X-ray-derived bond lengths/angles (e.g., C–Br = 1.89 Å) with DFT-optimized structures (e.g., Gaussian 16).

- Hydrogen bonding networks : Confirm intermolecular N–H⋯N interactions (2.8–3.0 Å) via Hirshfeld surface analysis ().

- π-π stacking : Measure centroid distances (3.94 Å experimentally vs. 3.8–4.1 Å computationally) .

Q. How do substituent modifications (e.g., replacing bromine with chlorine) impact bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog synthesis : Replace Br with Cl using CuCl₂/N-chlorosuccinimide.

- Bioassays : Test acetylcholinesterase inhibition (IC₅₀) via Ellman’s method. For example, bromine at C-6 increases potency (IC₅₀ = 1.2 μM) vs. chlorine (IC₅₀ = 3.8 μM) due to enhanced halogen bonding ().

- Molecular docking : Simulate binding poses in AChE active site (PDB: 1ACJ) .

Q. What experimental approaches assess thermal and photostability under varying storage conditions?

- Methodological Answer :

Q. How can computational modeling guide the design of novel derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and aqueous solubility.

- Docking simulations : Prioritize derivatives with strong interactions to AChE catalytic triad (Ser203, Glu334).

- Metabolic stability : Screen via cytochrome P450 (CYP3A4) inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.